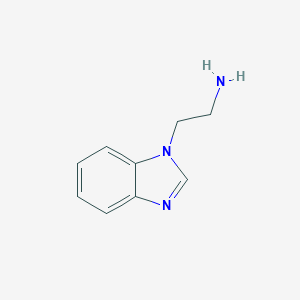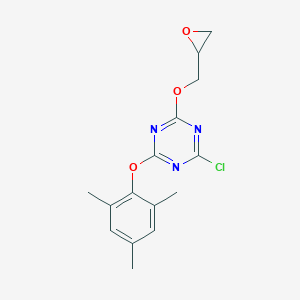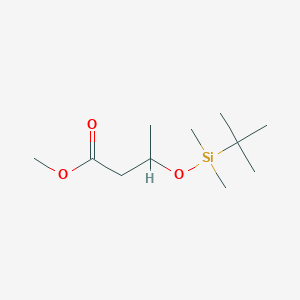
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is an organic compound with the molecular formula C11H24O3Si. It is a silyl ether derivative of butanoic acid and is commonly used in organic synthesis as a protecting group for hydroxyl functionalities. The compound is known for its stability and resistance to hydrolysis, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate typically involves the reaction of methyl 3-hydroxybutanoate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the synthesis of complex molecules with potential therapeutic applications.
作用機序
The mechanism of action of Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using reagents like TBAF, revealing the free hydroxyl group for further reactions .
類似化合物との比較
Similar Compounds
- Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}-2-butynoate
- Methyl (3R)-3-{(benzyloxy)methoxy}-4-{[tert-butyl(dimethyl)silyl]oxy}butanoate
- Diethyl 3-{[tert-butyl(dimethyl)silyl]oxy}propylphosphonate
Uniqueness
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxyl groups, making it suitable for use in complex synthetic pathways where selective protection and deprotection are crucial.
特性
CAS番号 |
116414-91-6 |
|---|---|
分子式 |
C11H24O3Si |
分子量 |
232.39 g/mol |
IUPAC名 |
methyl 3-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H24O3Si/c1-9(8-10(12)13-5)14-15(6,7)11(2,3)4/h9H,8H2,1-7H3 |
InChIキー |
YMQKYTUCHSHLJI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
同義語 |
3-(tert-Butyldimethylsiloxy)butyric acid methyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
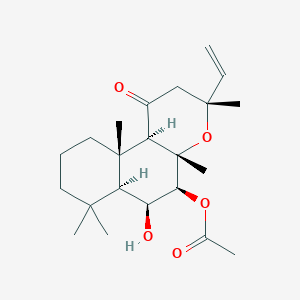
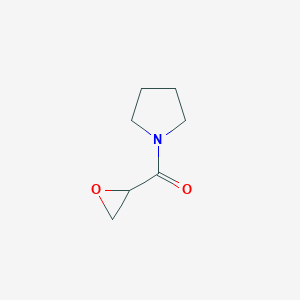
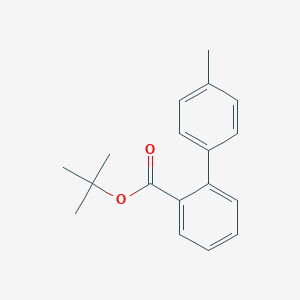
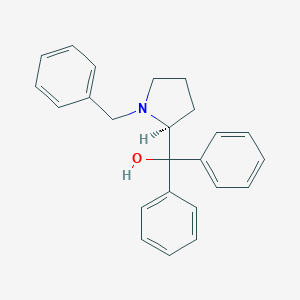
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)
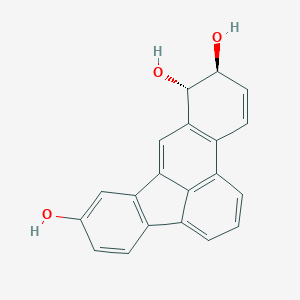
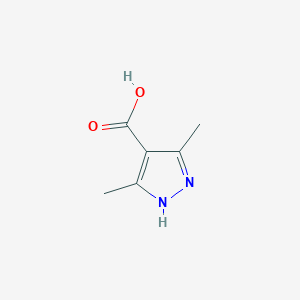
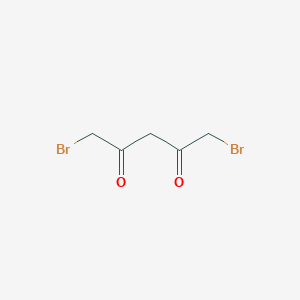
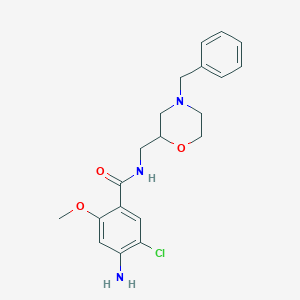
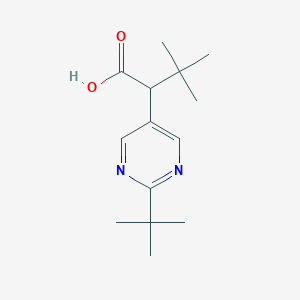
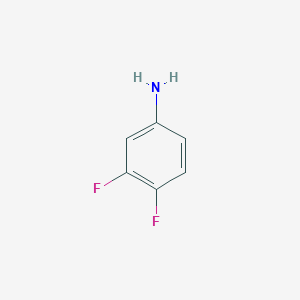
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
